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Compound of Interest

Compound Name: 2,4-Dibromotoluene

Cat. No.: B1294801 Get Quote

Introduction
2,4-Dibromobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals,

agrochemicals, and dyes. Its structure, featuring a carboxylic acid group and two bromine

atoms on the benzene ring, allows for a variety of subsequent chemical transformations. This

application note details a reliable protocol for the preparation of 2,4-dibromobenzoic acid from

the readily available starting material, 2,4-dibromotoluene. The described method utilizes

potassium permanganate as a strong oxidizing agent to selectively convert the methyl group to

a carboxylic acid. This process is a common and effective strategy for the synthesis of benzoic

acid derivatives.

Reaction Scheme
The overall chemical transformation is depicted below:

2,4-Dibromotoluene is oxidized by potassium permanganate (KMnO4) in an aqueous solution,

followed by acidification to yield 2,4-dibromobenzoic acid.
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Compound Formula
Molecular
Weight (
g/mol )

Appearance
Melting
Point (°C)

Boiling
Point (°C)

2,4-

Dibromotolue

ne

C₇H₆Br₂ 249.93
Colorless to

yellow liquid
- 243

2,4-

Dibromobenz

oic Acid

C₇H₄Br₂O₂ 279.91

White to off-

white

crystalline

powder

173-175 -

Spectroscopic Data
Compound

¹H NMR (CDCl₃, δ
ppm)

¹³C NMR (CDCl₃, δ
ppm)

IR (KBr, cm⁻¹)

2,4-Dibromotoluene

7.55 (d, J=1.9 Hz,

1H), 7.29 (dd, J=8.2,

1.9 Hz, 1H), 7.04 (d,

J=8.2 Hz, 1H), 2.39

(s, 3H)

138.9, 134.7, 131.5,

128.5, 122.1, 121.8,

20.8

3070, 2925, 1585,

1460, 1030, 870, 810

2,4-Dibromobenzoic

Acid

8.01 (d, J=2.0 Hz,

1H), 7.75 (dd, J=8.4,

2.0 Hz, 1H), 7.45 (d,

J=8.4 Hz, 1H), 11.0

(br s, 1H)

170.1, 139.6, 135.5,

131.2, 129.8, 124.2,

122.5

3100-2500 (br), 1690,

1590, 1420, 1290,

920, 820

Experimental Protocol
Materials and Equipment

2,4-Dibromotoluene (98% purity)

Potassium permanganate (KMnO₄)

Sodium carbonate (Na₂CO₃)
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Concentrated hydrochloric acid (HCl)

Sodium bisulfite (NaHSO₃)

Deionized water

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Heating mantle

Büchner funnel and filter flask

Standard laboratory glassware

pH paper

Procedure
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a

magnetic stir bar, add 2,4-dibromotoluene (10.0 g, 40.0 mmol), sodium carbonate (4.24 g,

40.0 mmol), and 200 mL of deionized water.

Oxidation: While stirring vigorously, heat the mixture to reflux. Once refluxing, add potassium

permanganate (19.0 g, 120 mmol) in small portions over a period of 1 hour to control the

exothermic reaction. The purple color of the permanganate will gradually be replaced by a

brown precipitate of manganese dioxide.

Reaction Monitoring: Continue heating at reflux for an additional 4-6 hours, or until the purple

color of the permanganate is no longer visible. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. While still

warm, filter the mixture through a Büchner funnel to remove the manganese dioxide

precipitate. Wash the filter cake with a small amount of hot water.

Decolorization: Combine the filtrates and, if any purple color remains, add a small amount of

sodium bisulfite until the solution becomes colorless.
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Precipitation: Cool the filtrate in an ice bath and acidify to a pH of approximately 2 by the

slow addition of concentrated hydrochloric acid. A white precipitate of 2,4-dibromobenzoic

acid will form.

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold

deionized water. The crude product can be further purified by recrystallization from an

ethanol/water mixture to yield 2,4-dibromobenzoic acid as a white crystalline solid.

Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Expected Yield
The typical yield for this reaction is in the range of 68-82%.[1]
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Caption: Experimental workflow for the synthesis of 2,4-dibromobenzoic acid.
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Caption: Logical relationship of reactants to product in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Synthesis of 2,4-Dibromobenzoic Acid
from 2,4-Dibromotoluene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294801#synthesis-of-2-4-dibromobenzoic-acid-
from-2-4-dibromotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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